molecular formula C25H29N3O3 B12388739 2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid

2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid

Cat. No.: B12388739
M. Wt: 426.6 g/mol
InChI Key: OJQMKCBWYCWFPU-HXAWLNHQSA-N
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Description

2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid is a member of the class of pyrazines. It carries two additional phenyl substituents at positions 5 and 6 on the pyrazine ring. This compound is known for its role as an active metabolite of selexipag, an orphan drug used for the treatment of pulmonary arterial hypertension .

Preparation Methods

The synthesis of 2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid involves several steps:

    Synthetic Routes and Reaction Conditions: The preparation involves the reaction of 5,6-diphenylpyrazine with isopropylamine to form the intermediate compound.

    Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid involves binding to a specific G protein-coupled receptor, the IP receptor, on the surface of endothelial cells, arterial smooth muscle, and platelets. This binding mediates its actions, leading to vasodilation and other physiological effects .

Comparison with Similar Compounds

2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid can be compared with other similar compounds:

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

426.6 g/mol

IUPAC Name

2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid

InChI

InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30)/i1D3,2D3,19D

InChI Key

OJQMKCBWYCWFPU-HXAWLNHQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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